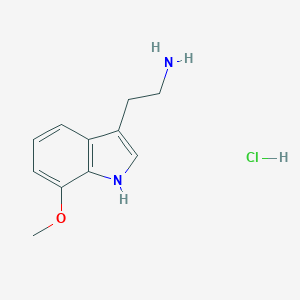

7-Methoxytryptamine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

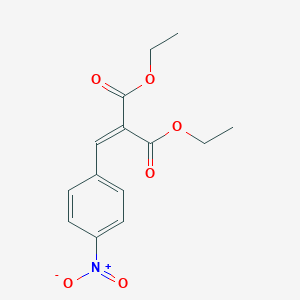

7-Methoxytryptamine hydrochloride is a chemical compound belonging to the tryptamine family Tryptamines are a class of compounds that are structurally related to the neurotransmitter serotonin

Mechanism of Action

Target of Action

7-Methoxytryptamine hydrochloride, also known as 5-MT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating various biological and neurological processes such as mood, anxiety, sleep, and vasoconstriction .

Mode of Action

The mode of action of 7-Methoxytryptamine hydrochloride primarily involves its interaction with the serotonin receptors. As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects . The specific effects can vary depending on the receptor subtype it interacts with. For instance, activation of the 5-HT2A receptor is known to produce altered perceptions of reality .

Biochemical Pathways

Upon activation of the serotonin receptors, 7-Methoxytryptamine hydrochloride can influence several biochemical pathways. The effects of tryptamines, including 7-Methoxytryptamine hydrochloride, are mediated by the 5-HT2A receptor but may also be modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors . These interactions can lead to profound changes in sensory perception, mood, and thought .

Pharmacokinetics

It’s known that the onset of effects for similar tryptamines is rapid, with full effects noted within 2 minutes of administration and subjective effects fully resolving within 20–30 minutes .

Result of Action

The activation of serotonin receptors by 7-Methoxytryptamine hydrochloride can lead to a variety of molecular and cellular effects. These effects can include changes in sensory perception, mood, and thought, which are characteristic of serotonergic hallucinogens . The specific effects can vary greatly depending on the individual and the environmental context.

Biochemical Analysis

Biochemical Properties

7-Methoxytryptamine hydrochloride acts primarily as an agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It interacts with these receptors, which are part of the serotonin system, a complex biochemical system involved in various physiological processes.

Cellular Effects

The cellular effects of 7-Methoxytryptamine hydrochloride are primarily mediated through its interactions with serotonin receptors. As an agonist, it can stimulate these receptors, influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Methoxytryptamine hydrochloride involves binding to serotonin receptors and acting as an agonist . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular-level effects.

Temporal Effects in Laboratory Settings

Related tryptamines have been reported to produce dose-dependent effects 15 to 30 minutes after oral administration that lasted for 2 to 4 hours .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 7-Methoxytryptamine hydrochloride in animal models. Related tryptamines have been reported to produce dose-dependent effects .

Metabolic Pathways

Related tryptamines undergo various phase I metabolic pathways, which vary based on the nature and position of substituents in the molecule .

Transport and Distribution

Serotonin and its receptors, with which 7-Methoxytryptamine hydrochloride interacts, are known to be widely distributed in various tissues .

Subcellular Localization

Related compounds have been studied for their subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxytryptamine hydrochloride typically involves the methoxylation of tryptamine. One common method includes the reaction of tryptamine with methoxybenzaldehyde under acidic conditions, followed by reduction and purification steps . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.

Industrial Production Methods: Industrial production of 7-Methoxytryptamine hydrochloride may involve scalable synthetic routes that ensure high yield and purity. These methods often include multi-step synthesis processes with careful control of reaction parameters to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxytryptamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

Reduction: Reduction reactions can modify the indole ring structure.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-hydroxytryptamine, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

7-Methoxytryptamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.

Biology: It serves as a tool to study serotonin receptors and their functions.

Medicine: Research explores its potential therapeutic effects, particularly in neuropharmacology.

Industry: It is used in the development of new pharmaceuticals and chemical compounds.

Comparison with Similar Compounds

5-Methoxytryptamine: Another methoxy-substituted tryptamine with similar receptor affinity.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its psychoactive properties.

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A synthetic tryptamine with hallucinogenic effects

Uniqueness: 7-Methoxytryptamine hydrochloride is unique due to its specific methoxy substitution at the 7th position, which influences its receptor binding affinity and pharmacological effects. This distinct structural feature sets it apart from other methoxy-substituted tryptamines and contributes to its unique applications in research .

Properties

IUPAC Name |

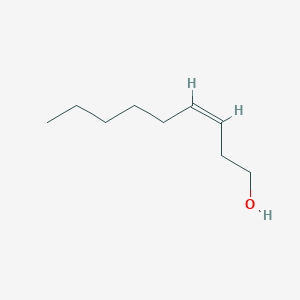

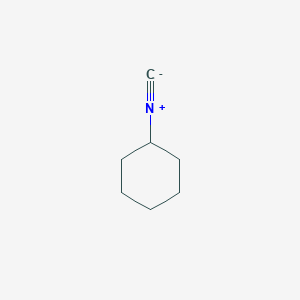

2-(7-methoxy-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10;/h2-4,7,13H,5-6,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJKAJKVFWJRPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641039 |

Source

|

| Record name | 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112496-59-0 |

Source

|

| Record name | 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid](/img/structure/B47807.png)